molecular formula C10H8Cl2N2 B2554167 1-Benzyl-4,5-dichloro-1H-imidazole CAS No. 107108-24-7

1-Benzyl-4,5-dichloro-1H-imidazole

Cat. No. B2554167
M. Wt: 227.09
InChI Key: JSBXMVHZAMSFPF-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dichloro-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The specific structure of 1-Benzyl-4,5-dichloro-1H-imidazole includes a benzyl group attached to the nitrogen atom of the imidazole ring and two chlorine atoms substituted at the 4 and 5 positions of the ring.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound structurally related to 1-Benzyl-4,5-dichloro-1H-imidazole, involves cyclization, N-alkylation, hydrolyzation, and chlorination starting from o-phenylenediamine and ethyl acetoacetate . Although the specific synthesis of 1-Benzyl-4,5-dichloro-1H-imidazole is not detailed in the provided papers, similar synthetic strategies could be applied, with appropriate modifications to introduce the benzyl group and the dichloro substitutions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the structure of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was determined using NMR, IR, and X-ray diffraction . These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure of the compound. Theoretical calculations, such as density functional theory (DFT), can complement experimental data and predict properties like molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their ambidentate nature, which allows them to react at different positions. For instance, the benzylation of a substituted imidazole was shown to occur at the N(1) atom, as determined by NMR spectroscopy . This reactivity can be exploited in the synthesis of more complex molecules. Additionally, imidazole derivatives can be transformed into benzobis(imidazolium) salts through formylative cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like benzyl and chloro groups can affect the compound's solubility, melting point, and reactivity. Theoretical calculations can predict the energetic behavior of the compound in different solvent media and provide insights into its nonlinear optical properties . The synthesis of related compounds, such as 1,2,4-trisubstituted-(1H)-imidazoles, demonstrates the versatility of imidazole derivatives in forming various substituted patterns, which can further modify their properties .

Scientific Research Applications

Antibacterial and Cytotoxic Studies

1-Benzyl-4,5-dichloro-1H-imidazole has been utilized in the synthesis of N-heterocyclic carbene–silver acetate complexes, which exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These complexes have shown medium-to-high cytotoxicity against human renal cancer cell lines, suggesting their potential in anticancer research (Patil et al., 2010). Similar studies have also reported the synthesis of NHC–silver complexes using 1-Benzyl-4,5-dichloro-1H-imidazole, showing substantial antibacterial and cytotoxic properties (Patil et al., 2010).

Corrosion Inhibition

Research has explored the synthesis of imidazole derivatives, including 1-Benzyl-4,5-dichloro-1H-imidazole, for their application as corrosion inhibitors. These derivatives have shown significant efficacy in preventing corrosion in mild steel in acidic solutions (Prashanth et al., 2021).

Synthesis of Aryl-Imidazoles

1-Benzyl-4,5-dichloro-1H-imidazole is used in palladium-catalyzed direct C-5 arylation processes. This method is crucial for the highly selective synthesis of various aryl-imidazoles, which are important in various chemical syntheses (Bellina et al., 2008).

Analgesic Activity

In pharmaceutical research, derivatives of 1-Benzyl-4,5-dichloro-1H-imidazole have been synthesized and assessed for their analgesic activity. These derivatives demonstrated moderate to good analgesic effects in experimental models (Uçucu et al., 2001).

Synthesis and Characterization

1-Benzyl-4,5-dichloro-1H-imidazole is also important in the synthesis and characterization of various imidazole derivatives. These derivatives are essential components of many biologically active molecules and have diverse applications in medicinal chemistry (Orhan et al., 2019).

properties

IUPAC Name

1-benzyl-4,5-dichloroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBXMVHZAMSFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4,5-dichloro-1H-imidazole

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